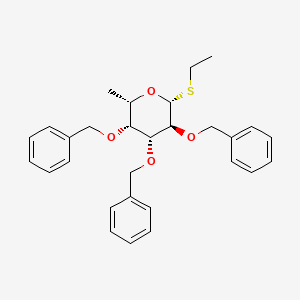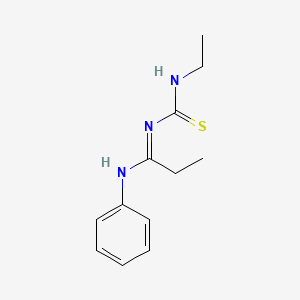
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate (6-S-CPITA) is a synthetic small molecule that has a wide range of applications in scientific research. It is a derivative of the nucleoside inosine, and is composed of a 4-chlorophenyl group connected to a sulfur atom, and three acetate groups linked to the sulfur atom. 6-S-CPITA has been studied extensively for its biochemical and physiological effects, and has been utilized in a variety of laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of compound '6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate' involves the protection of inosine followed by the introduction of a thiol group and chlorophenyl group at the 6th position. The final step involves acetylation of the triol group at the 2nd, 3rd, and 5th positions of inosine.
Starting Materials
Inosine, 4-Chlorophenylacetic acid, Thionyl chloride, Triethylamine, Acetic anhydride, Pyridine, Methanol, Dichloromethane, Diethyl ethe
Reaction
Protection of inosine with acetic anhydride and pyridine to form inosine acetate, Introduction of thiol group at the 6th position of inosine acetate using thionyl chloride and triethylamine in dichloromethane, Introduction of chlorophenyl group at the 6th position of inosine thioacetate using 4-chlorophenylacetic acid and triethylamine in dichloromethane, Acetylation of the triol group at the 2nd, 3rd, and 5th positions of inosine thioacetate using acetic anhydride and pyridine in methanol, Purification of the final product using diethyl ether and drying under vacuum
Scientific Research Applications
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been used extensively in a variety of scientific research applications. It has been used in studies of the regulation of gene expression, as well as in studies of the regulation of protein-protein interactions. 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has also been used in studies of the regulation of cell signaling pathways, and in studies of the regulation of enzyme activity. It has also been used in studies of the regulation of transcription factors, and in studies of the regulation of chromatin structure.
Mechanism Of Action
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is not fully understood. However, it is believed that 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate binds to a specific site on the DNA molecule, preventing the transcription of certain genes. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is believed to interact with certain proteins, disrupting their normal functioning. It is also believed that 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate binds to certain enzymes, preventing them from catalyzing certain reactions.
Biochemical And Physiological Effects
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to have a variety of biochemical and physiological effects. In studies of gene regulation, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the transcription of certain genes. In studies of protein-protein interactions, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to disrupt the normal functioning of certain proteins. In studies of cell signaling pathways, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain signaling pathways. In studies of enzyme activity, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain enzymes. In studies of transcription factors, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to inhibit the activity of certain transcription factors. In studies of chromatin structure, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate has been found to disrupt the normal structure of chromatin.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in laboratory experiments is that it is a highly potent compound. This means that it can be used in very small quantities, which makes it cost effective. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate is relatively stable, which makes it easy to store and use.
However, there are also some limitations to using 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in laboratory experiments. One of the main limitations is that it is a synthetic compound, which means that it can be difficult to obtain in large quantities. In addition, 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate can be toxic if ingested, so it is important to take appropriate safety precautions when working with it.
Future Directions
There are a number of potential future directions for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate. One potential direction is the development of new synthesis methods for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate. Another potential direction is the development of new applications for 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate, such as in drug discovery or in the development of new diagnostic tools. In addition, further research could be conducted on the biochemical and physiological effects of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate, as well as on its potential toxicity. Finally, further research could be conducted on the potential therapeutic uses of 6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate in human and animal health.
properties
CAS RN |
132089-80-6 |
|---|---|
Product Name |
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate |
Molecular Formula |
C₂₂H₂₁ClN₄O₇S |
Molecular Weight |
520.94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



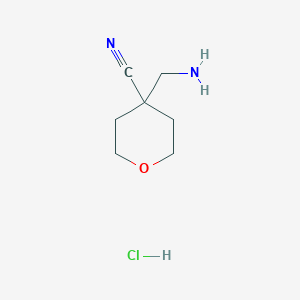
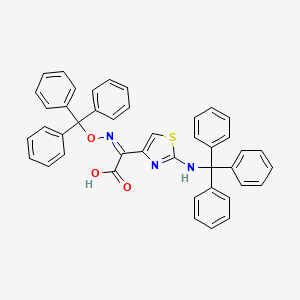
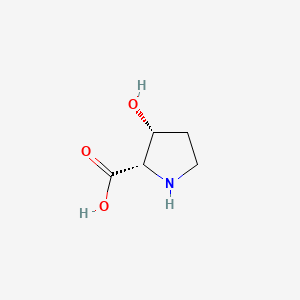
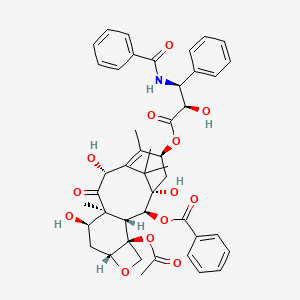
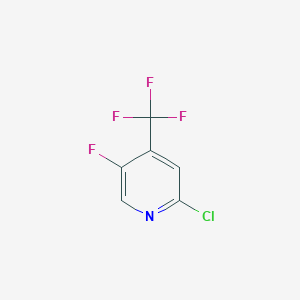
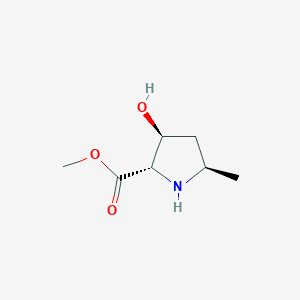
![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)
